molecular formula C8H12N2O3S B14846985 3-(Dimethylamino)-2-hydroxybenzenesulfonamide

3-(Dimethylamino)-2-hydroxybenzenesulfonamide

Cat. No.: B14846985
M. Wt: 216.26 g/mol
InChI Key: PXIRNDJFRLTTBN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-hydroxybenzenesulfonamide is an organic compound that features a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-hydroxybenzenesulfonamide typically involves the introduction of the dimethylamino group, hydroxy group, and sulfonamide group onto a benzene ring. One common method involves the reaction of 2-hydroxybenzenesulfonamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-2-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxy and sulfonamide groups can also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-propylamine
  • N,N-Dimethyl-1,3-diaminopropane
  • Methylaminoquinolines

Uniqueness

3-(Dimethylamino)-2-hydroxybenzenesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

3-(dimethylamino)-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-10(2)6-4-3-5-7(8(6)11)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13)

InChI Key

PXIRNDJFRLTTBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)S(=O)(=O)N)O

Origin of Product

United States

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